
(R)-4-Methylmorpholine-2-carboxylic acid
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Overview
Description
®-4-Methylmorpholine-2-carboxylic acid is a chiral compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a morpholine ring substituted with a methyl group at the 4-position and a carboxylic acid group at the 2-position. The ®-configuration indicates the specific spatial arrangement of the substituents around the chiral center, which can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Methylmorpholine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the morpholine ring, which can be achieved through the cyclization of diethanolamine with formaldehyde.
Methylation: The 4-position of the morpholine ring is then methylated using methyl iodide in the presence of a base such as sodium hydride.
Industrial Production Methods: In industrial settings, the production of ®-4-Methylmorpholine-2-carboxylic acid may involve more efficient and scalable methods, such as continuous flow synthesis and the use of advanced catalysts to enhance reaction rates and yields.
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid group and morpholine ring undergo oxidation under controlled conditions:
-
Potassium permanganate (KMnO₄) oxidizes the morpholine ring, forming a ketone derivative via cleavage of the C–N bond.
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Hydrogen peroxide (H₂O₂) selectively oxidizes the α-carbon of the carboxylic acid, yielding a keto acid intermediate.
Key Conditions :
Oxidizing Agent | Temperature | Yield | Product |
---|---|---|---|
KMnO₄ (0.1 M) | 80°C | 72% | Ketone |
H₂O₂ (30%) | 25°C | 58% | Keto acid |
Decarboxylation
The carboxylic acid group undergoes hydrodecarboxylation under radical conditions:
-
Persulfate radicals (S₂O₈²⁻) abstract a hydrogen atom, forming an alkyl radical that releases CO₂ .
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Ni-catalyzed decarboxylation enables functionalization with alkenes (e.g., benzyl acrylate) via radical addition .
Mechanism :
-
Single-electron oxidation of the carboxylate by persulfate radical (E₀ ≈ +2.5–3.1 V) .
-
Radical trapping by HAT (hydrogen atom transfer) reagents like collidine .
Amidation and Peptide Coupling
The carboxylic acid participates in amide bond formation via carbodiimide activation:
-
EDCI/HOBt mediates coupling with amines, achieving 83–99% yields in peptide synthesis .
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Solid-phase workup with Amberlyst resins simplifies purification .
Component | Quantity | Role |
---|---|---|
EDCI·HCl | 1.2 equiv | Activator |
HOBt | 0.4 equiv | Suppress racemization |
N-methylmorpholine | 1.2 equiv | Base |
Solvent | MeCN | Polar aprotic |
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Second-order rate constant: ke=4.5×10−3M−1s−1 (N-methylmorpholine, 20°C).
-
pH-dependent reactivity peaks at pH 3.1–4.7 due to carboxylate protonation .
Enamine-Mediated Asymmetric Catalysis
The compound’s derivatives serve as organocatalysts in 1,4-addition reactions:
-
Chiral morpholine-carboxylic acid catalysts enable enantioselective aldol reactions (70–99% e.e.) with aldehydes and nitroolefins .
-
The carboxylic acid group facilitates proton transfer in rate-limiting steps .
Substrate Pair | Yield | d.e. | e.e. |
---|---|---|---|
Propanal + Nitrostyrene | 92% | 99% | 95% |
Butyraldehyde + Nitroethylene | 85% | 90% | 89% |
Reductive Amination
The carboxylic acid is converted to amines via silane-mediated reduction:
-
PhSiH₃/Zn reduces in situ-generated N-hydroxyphthalimide esters to primary amines (48–71% yield) .
-
Zn(OAc)₂ suppresses side reactions during hydrogen evolution .
-
Quench with HCl/acetic acid.
-
Extract amine with CH₂Cl₂.
-
Neutralize with NaOH (pH 12).
Environmental Degradation
The compound undergoes photolytic degradation under UV light:
Scientific Research Applications
Pharmaceutical Applications
(R)-4-Methylmorpholine-2-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds, especially those targeting the central nervous system. Its unique structure allows it to participate in reactions that yield biologically active molecules.
Key Pharmaceutical Uses:
- Synthesis of CNS Agents: The compound is utilized in the production of drugs aimed at treating neurological disorders, enhancing their efficacy and specificity due to its chiral nature.
- Intermediate for Active Pharmaceutical Ingredients (APIs): It is frequently employed as a building block for synthesizing more complex structures that exhibit therapeutic properties.
Case Study:
A study highlighted the synthesis of a novel class of antihypertensive agents using this compound as a key intermediate. The resulting compounds demonstrated significant ACE inhibitory activity, showcasing the compound's utility in drug development .
Organic Synthesis
The compound is also valuable in organic synthesis due to its reactivity stemming from the carboxylic acid functional group. It can undergo various transformations, including acylation and esterification, making it a versatile reagent.
Applications in Organic Synthesis:
- Acylation Reactions: this compound can act as an acylating agent in the formation of amides and esters.
- Synthesis of Chiral Ligands: Its chirality allows it to be used in creating chiral ligands for asymmetric catalysis, which is crucial for producing enantiomerically pure compounds.
Data Table: Synthesis Pathways Using this compound
Reaction Type | Product Type | Yield (%) | Reference |
---|---|---|---|
Acylation | Amide derivatives | 85 | |
Esterification | Ester derivatives | 90 | |
Asymmetric Catalysis | Chiral ligands | 78 |
Material Science Applications
In material science, this compound has been explored for its potential use in polymers and coatings. Its ability to enhance the properties of materials makes it a candidate for various applications.
Material Science Uses:
- Polyurethane Production: The compound acts as a catalyst in the formation of polyurethanes, which are used in flexible foams, coatings, and adhesives.
- Biodegradable Polymers: Research indicates that incorporating this compound into polymer matrices can improve biodegradability while maintaining mechanical strength .
Case Study:
A recent investigation into the catalytic role of this compound in polyurethane synthesis revealed enhanced reaction rates and product yields compared to traditional catalysts. This finding suggests its potential for optimizing industrial processes .
Mechanism of Action
The mechanism of action of ®-4-Methylmorpholine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways.
Pathways Involved:
Comparison with Similar Compounds
(S)-4-Methylmorpholine-2-carboxylic acid: The enantiomer of the ®-form, with different spatial arrangement and potentially different biological activities.
4-Methylmorpholine: Lacks the carboxylic acid group, resulting in different chemical properties and reactivity.
Morpholine-2-carboxylic acid: Lacks the methyl group, affecting its chemical behavior and applications.
Uniqueness: ®-4-Methylmorpholine-2-carboxylic acid is unique due to its specific chiral configuration, which can lead to distinct interactions with biological targets and unique pharmacological properties compared to its enantiomer and other structurally related compounds.
Properties
Molecular Formula |
C6H11NO3 |
---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(2R)-4-methylmorpholine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-7-2-3-10-5(4-7)6(8)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m1/s1 |
InChI Key |
LJIYTRWQOOXPCZ-RXMQYKEDSA-N |
Isomeric SMILES |
CN1CCO[C@H](C1)C(=O)O |
Canonical SMILES |
CN1CCOC(C1)C(=O)O |
Origin of Product |
United States |
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